N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
Description
N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-3-10-19-17(21)18(22)20-12-16(15-5-4-11-25-15)26(23,24)14-8-6-13(2)7-9-14/h3-9,11,16H,1,10,12H2,2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMBXGJGRDYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC=C)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with thiophene-2-yl-ethylamine under controlled conditions to form an intermediate sulfonamide. This intermediate is then reacted with prop-2-en-1-ylamine and ethanediamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The aromatic and heterocyclic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- 2-(4-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a thiophene ring, a sulfonamide moiety, and an alkenyl side chain, which contribute to its unique biological properties.
The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in pathways related to inflammation and cell proliferation.
- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, potentially altering physiological responses.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Properties : Some studies have shown that related sulfonamide compounds possess antimicrobial effects against resistant bacterial strains.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and other inflammatory mediators.
- Analgesic Activity : There is potential for pain relief through mechanisms that involve central and peripheral pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against Staphylococcus aureus. The structural similarity suggests that this compound could exhibit comparable effects .
- Anti-inflammatory Mechanisms : Research published in Journal of Medicinal Chemistry indicated that compounds with thiophene rings can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests potential anti-inflammatory applications for the compound .
- Analgesic Studies : In animal models, similar ethanediamides were found to reduce pain responses significantly. The analgesic effect was attributed to the modulation of neurotransmitter release in the central nervous system .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| N-benzyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl] | Thiophene ring, sulfonamide group | Antimicrobial |
| N-benzyl-N-[2-(4-fluorobenzenesulfonyl)-ethyl] | Fluorinated sulfonamide | Enhanced bioactivity |
| N,N'-dimethyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-3-yl)ethyl] | Different thiophene substitution | Altered reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
